molecular formula C15H11F5N2O2 B5766074 N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea

N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No. B5766074
M. Wt: 346.25 g/mol
InChI Key: LNTNWWHGEMJRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. Diflunisal is a derivative of salicylic acid and is classified as a second-generation NSAID. Unlike first-generation NSAIDs, such as aspirin and ibuprofen, Diflunisal has a longer half-life, which allows for less frequent dosing.

Mechanism of Action

N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX, N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which can reduce the risk of blood clots. N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has also been shown to have antioxidant properties, which can help protect against oxidative stress and damage. Additionally, N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has been shown to have a positive effect on bone health, as it can increase bone mineral density.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea in lab experiments is its well-established safety profile. N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has been used clinically for many years and is generally well-tolerated. Another advantage is its long half-life, which allows for less frequent dosing. However, one limitation of using N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea in lab experiments is its potential to interfere with other pathways, as it inhibits COX, which can have downstream effects on other signaling pathways.

Future Directions

There are several potential future directions for research on N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea. One area of interest is its potential use in the treatment of Alzheimer's disease. N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has been shown to inhibit the formation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Another area of interest is its potential use in the treatment of bone disorders, such as osteoporosis. N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has been shown to increase bone mineral density and may have a role in the treatment of these conditions. Additionally, there may be potential for the development of new derivatives of N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea involves the reaction of 4-difluoromethoxybenzoic acid with 3-trifluoromethylaniline in the presence of a coupling agent, such as 1,3-dicyclohexylcarbodiimide (DCC), to form the corresponding urea derivative. The product is then purified by recrystallization.

Scientific Research Applications

N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various conditions, such as osteoarthritis, rheumatoid arthritis, and acute pain. N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.

properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F5N2O2/c16-13(17)24-12-6-4-10(5-7-12)21-14(23)22-11-3-1-2-9(8-11)15(18,19)20/h1-8,13H,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTNWWHGEMJRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Difluoromethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea

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